1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide
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Overview
Description
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenyl group, a methyl group, and an azetidinyl group attached to a propanol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidinyl ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the diphenyl group: This step often involves the use of Grignard reagents or other organometallic compounds to attach the diphenyl group to the azetidinyl ring.
Addition of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the propanol backbone: This involves the reduction of intermediate compounds to form the final propanol structure.
Conversion to hydrobromide salt: The final compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol
- 1,1-Diphenyl-2-methyl-3-(1-pyrrolidinyl)propanol
- 1,1-Diphenyl-2-methyl-3-(1-piperidinyl)propanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
77967-28-3 |
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Molecular Formula |
C19H24BrNO |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-(azetidin-1-ium-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;bromide |
InChI |
InChI=1S/C19H23NO.BrH/c1-16(15-20-13-8-14-20)19(21,17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-7,9-12,16,21H,8,13-15H2,1H3;1H |
InChI Key |
VFEOHTSHTMOPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1CCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-] |
Origin of Product |
United States |
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